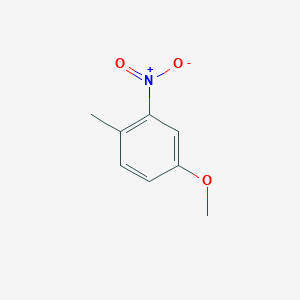

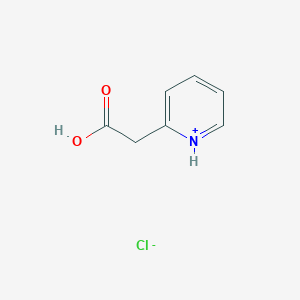

![molecular formula C14H10ClNO2 B024369 8-氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮 1-氧化物 CAS No. 133330-59-3](/img/structure/B24369.png)

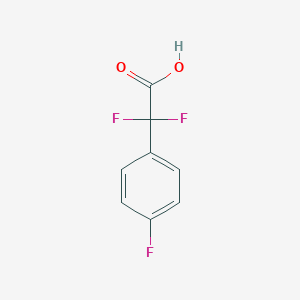

8-氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮 1-氧化物

描述

Synthesis Analysis

The synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives involves several key steps, including selective reduction, bromination, deamination, and hydrolysis, among others. For example, an efficient one-pot process for synthesizing an intermediate compound, 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, has been described, highlighting a method that yields the product in 75% overall yield through a series of carefully controlled reactions (Fu et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals detailed insights into their configuration and conformation. For instance, crystal structure determination of certain derivatives has been performed, providing a deep understanding of the spatial arrangement and bond lengths within these molecules (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives participate in various chemical reactions, forming a basis for the synthesis of numerous pharmacologically relevant compounds. These reactions include, but are not limited to, cycloadditions, halogenations, and alkylations, which have been extensively studied for their efficiency and selectivity (Afonso et al., 1999).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, have been characterized to facilitate their use in various synthetic applications. For example, the crystallization of desloratadine, a compound closely related to the one of interest, from ethyl acetate, offers insights into its solid-state characteristics and potential interactions in various solvents (Bhatt & Desiraju, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under different conditions, and compatibility with various reagents, are critical for understanding how these compounds can be modified and utilized in the synthesis of more complex molecules. Studies on the synthesis and reactivity of similar heterocyclic compounds provide a foundation for predicting the behavior of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one derivatives in chemical syntheses (Mitsumoto & Nitta, 2004).

科学研究应用

合成及中间体应用

8-氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮 1-氧化物用作多种化合物的合成中间体。例如,它是抗肿瘤药 SCH 66336 制备中的中间体。制备它的一个高效工艺涉及选择性还原和溴化,产率为 75% 的目标产物 (Fu 等,2003)。它也是抗组胺药氯雷他定的合成中的关键中间体,通过一系列反应进行,包括 Ritter 反应和烷基化,总收率约为 36% (Guan,2013)。

晶体学和分子结构

已经对含有 8-氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮 1-氧化物的化合物的晶体结构进行了研究。例如,包含该化合物的鲁帕他定的晶体结构显示氯苯基和环庚并[1,2-b]吡啶基环之间的二面角为 56.6° (Kaur 等,2013)。类似地,已经研究了三环抗组胺药地氯雷他定的 I 型晶体结构,结果表明尽管存在仲氨基,但没有强氢键 (Bhatt & Desiraju,2006)。

拮抗性质

该化合物还因其拮抗性质而被研究。例如,8-氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮 1-氧化物的衍生物已被制备为血小板活化因子和组胺的双重拮抗剂。这些化合物已显示出对 PAF 和组胺的有效抑制作用 (Wong 等,1993)。

抗癌和抗结核活性

该化合物的几个衍生物已被探索其抗癌和抗结核特性。已经为新型衍生物开发了一种高压辅助合成方法,该衍生物对各种癌细胞表现出有希望的细胞毒性 (Behbehani 等,2020)。此外,苯并[6,7]环庚并[1,2-b]吡啶-1,2,3-三唑衍生物显示出有效的抗结核活性 (Sajja 等,2017)。

安全和危害

未来方向

属性

IUPAC Name |

13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16(18)13(9)14(12)17/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQMAMHQHLMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=[N+]3[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444464 | |

| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide | |

CAS RN |

133330-59-3 | |

| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)